molecular formula C22H23N3O6 B357221 Methyl 2'-amino-6'-(2-methoxyethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-33-6

Methyl 2'-amino-6'-(2-methoxyethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B357221
CAS No.: 873571-33-6
M. Wt: 425.4g/mol
InChI Key: IDCZZNRVTRLYMC-UHFFFAOYSA-N
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Description

Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole and pyrano[3,2-c]pyridine moiety, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Indole-based compounds are of significant interest in the field of organic chemistry due to their versatility and the wide range of reactions they can participate in . Future research may focus on developing new synthetic methods and exploring the potential biological and pharmaceutical applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of indole derivatives with pyrano[3,2-c]pyridine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods help in maintaining consistent reaction conditions and reducing the time required for synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2’-amino-6’-(2-hydroxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate
  • Methyl 2’-amino-6’-(2-ethoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate

Uniqueness

The uniqueness of Methyl 2’-amino-6’-(2-methoxyethyl)-1,7’-dimethyl-2,5’-dioxospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate lies in its specific functional groups and spiro linkage, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2'-amino-6'-(2-methoxyethyl)-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-12-11-15-16(19(26)25(12)9-10-29-3)22(17(18(23)31-15)20(27)30-4)13-7-5-6-8-14(13)24(2)21(22)28/h5-8,11H,9-10,23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCZZNRVTRLYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CCOC)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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